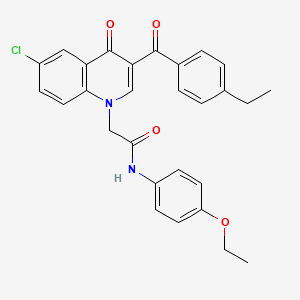

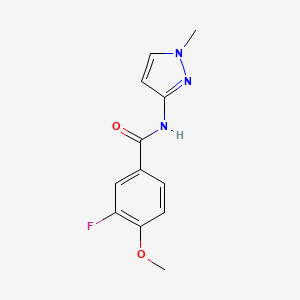

![molecular formula C11H17NO4 B2521791 (1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 615575-74-1](/img/structure/B2521791.png)

(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,4S,5S)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (hereafter referred to as Boc-ABAH-5-carboxylic acid) is a synthetic, chiral, bicyclic carboxylic acid that has been used in a variety of scientific research applications. It has been used in a wide range of laboratory experiments, from protein synthesis to drug discovery. Boc-ABAH-5-carboxylic acid is particularly useful in the field of medicinal chemistry due to its ability to act as a prodrug, a precursor to active pharmaceuticals.

科学的研究の応用

Synthesis and Structural Applications

(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid , a structurally unique compound, has been a subject of interest due to its applications in the synthesis of complex molecules. Notably, it is employed in the creation of a key chiral bicyclic proline fragment used in constructing boceprevir, a potent anti-HCV drug. This synthesis leverages cis-cypermethric acid, highlighting the compound's utility in generating cyclopropane rings essential for the target compound (Kallam et al., 2017).

Additionally, the compound has been used to explore the ordered secondary structure of homooligomers, like (1S,4R,5R)-5-syn-carboxy-2-azabicyclo[2.1.1]hexane. Studies involving CD spectra, solution NMR, and X-ray analyses indicate that even without internal hydrogen bonding, these structures exhibit ordered conformations, showcasing the compound's significance in understanding and harnessing structural chemistry (Krow et al., 2010).

Conformational Studies and Biological Activity Insights

The compound's derivatives have shown intriguing applications in biological and conformational studies. For instance, derivatives like ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, demonstrating the compound's potential in medicinal chemistry (Ningsanont et al., 2003). Furthermore, the compound's role in the synthesis of bridged bicyclic morpholine amino acids, which serve as compact modules potentially modulating drug candidates' physicochemical and pharmacokinetic properties, emphasizes its versatility in drug design (Kou et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "Boc2O", "NaH", "Boc2O2", "HCl", "NaOH", "Na2CO3", "SOCl2", "NaHCO3", "H2O", "EtOAc", "CH2Cl2", "MeOH", "AcOH", "NaBH4", "NaNO2", "HClO4", "CuBr2", "H2O2", "NaH2PO4", "Na2SO4", "NH4Cl", "Et3N", "DCC", "DMF", "TEA", "TFA", "DCM" ], "Reaction": [ "Protection of the amine group with Boc2O in the presence of NaH", "Formation of the bicyclic ring system by treating the protected amine with Boc2O2 and HCl, followed by deprotection with NaOH", "Introduction of the carboxylic acid group by treating the resulting amine with Na2CO3 and SOCl2, followed by hydrolysis with NaHCO3 and H2O", "Purification of the product by extraction with EtOAc and drying over Na2SO4", "Reduction of the carboxylic acid group to the alcohol using NaBH4", "Diazo coupling of the resulting alcohol with NaNO2 and HClO4 in the presence of CuBr2", "Oxidation of the resulting diazo compound with H2O2", "Acidification of the reaction mixture with HCl and extraction with EtOAc", "Purification of the product by column chromatography using DCM as the eluent", "Deprotection of the amine group with TFA in the presence of TEA", "Purification of the final product by precipitation with MeOH and drying over Na2SO4" ] } | |

CAS番号 |

615575-74-1 |

分子式 |

C11H17NO4 |

分子量 |

227.26 g/mol |

IUPAC名 |

(1S,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1 |

InChIキー |

VGONMHFNYUTBCO-BIIVOSGPSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2C(=O)O |

SMILES |

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |

正規SMILES |

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

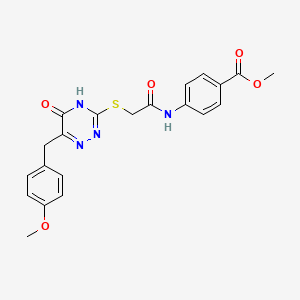

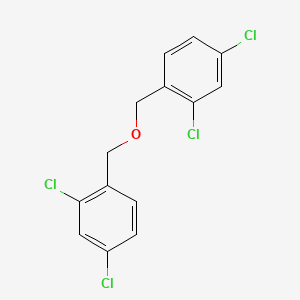

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)

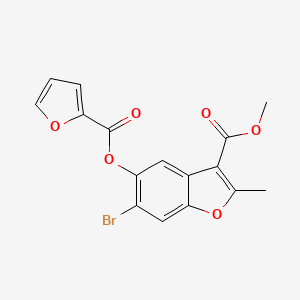

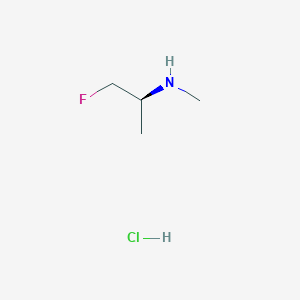

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)